molecular formula C5H14N2O B14251461 (2R)-2-(1-Methylhydrazinyl)butan-1-ol CAS No. 211987-91-6

(2R)-2-(1-Methylhydrazinyl)butan-1-ol

Cat. No.: B14251461
CAS No.: 211987-91-6
M. Wt: 118.18 g/mol
InChI Key: BLPWTTGUWAXVJG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(1-Methylhydrazinyl)butan-1-ol is a chiral organic compound that features a hydrazine functional group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1-Methylhydrazinyl)butan-1-ol typically involves the reaction of a suitable precursor with methylhydrazine. One possible route could be the nucleophilic substitution of a halogenated butanol derivative with methylhydrazine under basic conditions. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1-Methylhydrazinyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazine group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrazine group can participate in substitution reactions with electrophiles, forming new C-N bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: (2R)-2-(1-Methylhydrazinyl)butan-1-one

    Reduction: (2R)-2-(1-Methylamino)butan-1-ol

    Substitution: Various substituted hydrazine derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(1-Methylhydrazinyl)butan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazine group can form covalent bonds with electrophilic centers in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(1-Hydrazinyl)butan-1-ol
  • (2R)-2-(1-Methylhydrazinyl)pentan-1-ol
  • (2R)-2-(1-Methylhydrazinyl)propan-1-ol

Uniqueness

(2R)-2-(1-Methylhydrazinyl)butan-1-ol is unique due to its specific chiral center and the presence of both a hydrazine and an alcohol functional group. This combination of features can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

211987-91-6

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

(2R)-2-[amino(methyl)amino]butan-1-ol

InChI

InChI=1S/C5H14N2O/c1-3-5(4-8)7(2)6/h5,8H,3-4,6H2,1-2H3/t5-/m1/s1

InChI Key

BLPWTTGUWAXVJG-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](CO)N(C)N

Canonical SMILES

CCC(CO)N(C)N

Origin of Product

United States

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